molecular formula C20H21ClN4O2S B2561626 2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide CAS No. 1105252-18-3

2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide

Cat. No. B2561626
M. Wt: 416.92
InChI Key: HVWJTAAUNGXEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide” is a chemical compound with the molecular formula C20H21ClN4O2S and a molecular weight of 416.921. It is intended for research use only12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid3.



Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a piperazine ring, and a chlorophenoxy group1. However, detailed structural analysis such as conformation and bond angles couldn’t be found in the available data.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available data. However, its molecular formula is C20H21ClN4O2S and it has a molecular weight of 416.921.


Scientific Research Applications

Antitumor Activity

New derivatives of benzothiazole, a core structure related to "2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide," have been synthesized and evaluated for their potential antitumor activities. For instance, certain compounds within this family have shown considerable anticancer activity against a range of cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in oncology research. These findings support ongoing investigations into their mode of action and potential clinical applications (Yurttaş, Tay, & Demirayak, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Another study focused on the spectroscopic and quantum mechanical properties of benzothiazolinone acetamide analogs, similar to the compound . The research demonstrated these compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their utility in renewable energy technologies. Additionally, molecular docking studies explored their interactions with biological targets, such as Cyclooxygenase 1 (COX1), suggesting potential biomedical applications (Mary et al., 2020).

Anticonvulsant Evaluation

The anticonvulsant activities of indoline derivatives containing benzothiazole acetamide have been assessed, revealing significant efficacy against seizures in experimental models. This research underscores the potential of such compounds in developing new treatments for epilepsy and related neurological disorders (Nath et al., 2021).

Antimicrobial Agents

Compounds structurally related to "2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide" have also been explored for their antimicrobial properties. For example, some derivatives have shown moderate activity against pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents and contributing to the fight against infectious diseases (Sah, Bidawat, Seth, & Gharu, 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available data. It’s important to note that this compound is intended for research use only and not for human or veterinary use12.


Future Directions

The future directions for this compound are not specified in the available data. However, given its complex structure, it could be of interest in various research fields.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and analysis would be required.


properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2S/c1-24-8-10-25(11-9-24)20-23-17-7-4-15(12-18(17)28-20)22-19(26)13-27-16-5-2-14(21)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWJTAAUNGXEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide

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